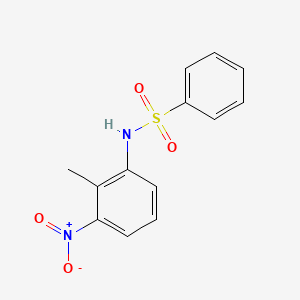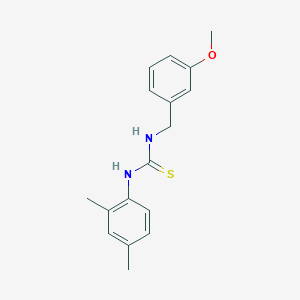
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide
Übersicht
Beschreibung
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, contributing to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Benzothiazole derivatives have been studied for their ability to inhibit enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide typically involves the condensation of 2-aminobenzothiazole with 4-chlorocinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enamide moiety to a single bond.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Wirkmechanismus
The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might work by disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
4-Chlorocinnamamide: A related compound with potential antimicrobial properties.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Uniqueness
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide is unique due to its combination of a benzothiazole ring and a chlorinated phenylprop-2-enamide moiety. This structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABCTMYGTMUISY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5747368.png)
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
![2-[(E)-2-nitroethenyl]-5-phenylfuran](/img/structure/B5747407.png)
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B5747420.png)
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)

![N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)

